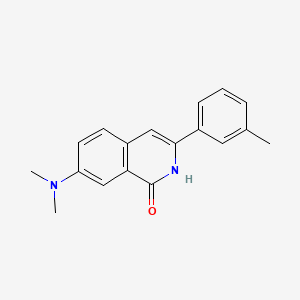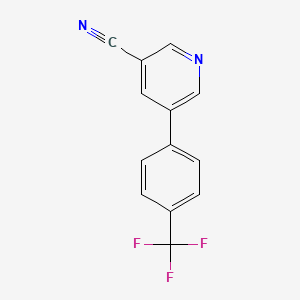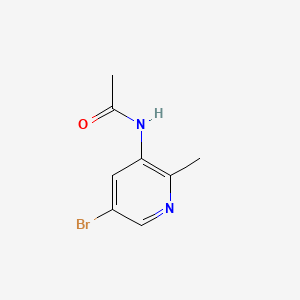
N-(5-Bromo-2-methylpyridin-3-yl)acetamide
Descripción general
Descripción
“N-(5-Bromo-2-methylpyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 1301214-71-0 . It has a molecular weight of 229.08 and its IUPAC name is N-(5-bromo-2-methyl-3-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction is palladium-catalyzed and produces a series of novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The compound N-[5-bromo-2-methylpyridine-3-yl]acetamide reacts efficiently with various functional group containing arylboronic acids affording the corresponding pyridine derivatives . The effect of different arylboronic acids was studied in the same reaction environment .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 256-257 degrees .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine Derivatives
The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-(5-Bromo-2-methylpyridin-3-yl)acetamide with several arylboronic acids .
Quantum Mechanical Investigations
The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies involve the analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .
Chiral Dopants for Liquid Crystals
The DFT studies also help identify potential candidates as chiral dopants for liquid crystals . These dopants can alter the properties of liquid crystals, which have applications in display technologies .
Anti-thrombolytic Activities
Some of the synthesized pyridine derivatives exhibit anti-thrombolytic activities . For instance, the compound 4b showed the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Biofilm Inhibition
The pyridine derivatives also show biofilm inhibition activities . Biofilms are a collective of microorganisms where cells stick to each other on a surface. These are often resistant to antibiotics and are a common cause of persistent infections .
Haemolytic Activities
The pyridine derivatives are investigated for their haemolytic activities . Haemolysis is the rupture or destruction of red blood cells .
Protection of Amines
The acetylation of amines is an important method for protection . This basic functionality is an important part of many natural products and medicinally important compounds .
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTYXFKKBCBRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methylpyridin-3-yl)acetamide | |
CAS RN |
1301214-71-0 | |
| Record name | N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)
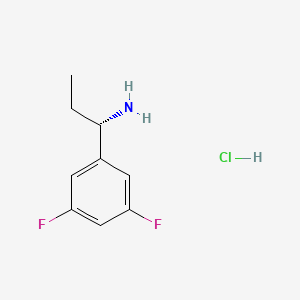
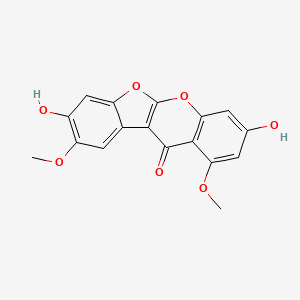
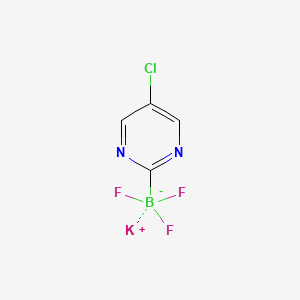
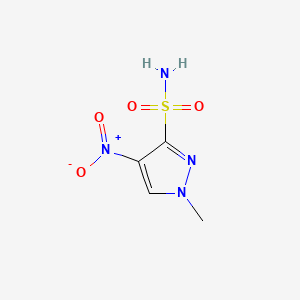

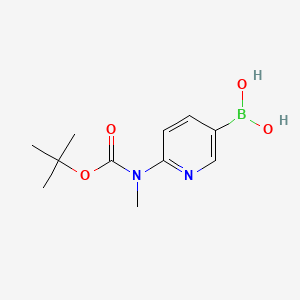
![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

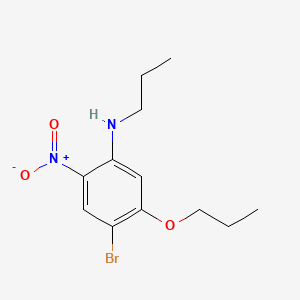
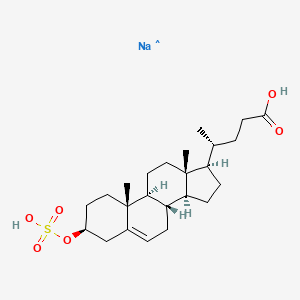
![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
